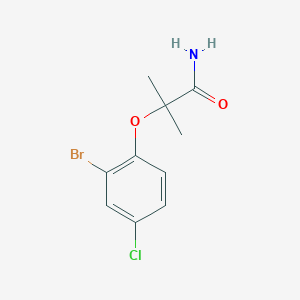

2-(2-Bromo-4-chlorophenoxy)-2-methylpropanamide

Description

2-(2-Bromo-4-chlorophenoxy)-2-methylpropanamide (CAS No. 1706447-82-6) is a halogenated aromatic compound with the molecular formula C₁₀H₁₁BrClNO₂ and a molecular weight of 292.56 g/mol . It features a propanamide backbone substituted with a 2-bromo-4-chlorophenoxy group. This compound is primarily utilized as a building block or intermediate in medicinal chemistry and combinatorial synthesis due to its structural versatility . Its crystallographic data, reported in a structure determination study, confirms the spatial arrangement of substituents, which is critical for understanding its reactivity and interactions .

Properties

Molecular Formula |

C10H11BrClNO2 |

|---|---|

Molecular Weight |

292.55 g/mol |

IUPAC Name |

2-(2-bromo-4-chlorophenoxy)-2-methylpropanamide |

InChI |

InChI=1S/C10H11BrClNO2/c1-10(2,9(13)14)15-8-4-3-6(12)5-7(8)11/h3-5H,1-2H3,(H2,13,14) |

InChI Key |

MUJFTHGTBKJZRZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C(=O)N)OC1=C(C=C(C=C1)Cl)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromo-4-chlorophenoxy)-2-methylpropanamide typically involves the reaction of 2-bromo-4-chlorophenol with 2-methylpropanoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromo-4-chlorophenoxy)-2-methylpropanamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.

Oxidation Reactions: The phenoxy group can be oxidized to form corresponding quinones.

Reduction Reactions: The amide group can be reduced to form amines.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed

Substitution: Formation of derivatives with different substituents replacing bromine or chlorine.

Oxidation: Formation of quinones and other oxidized products.

Reduction: Formation of amines and other reduced products.

Scientific Research Applications

2-(2-Bromo-4-chlorophenoxy)-2-methylpropanamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Bromo-4-chlorophenoxy)-2-methylpropanamide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

2-Bromo-N-(4-chlorophenyl)-2-methylpropanamide (CAS 77112-25-5)

- Molecular Formula: C₁₀H₁₁BrClNO

- Molecular Weight : 262.53 g/mol

- Key Differences: Lacks the phenoxy group present in the target compound; instead, the bromine and chlorine substituents are directly attached to the phenyl ring of the amide moiety.

2-(2-Bromo-3-iodophenoxy)-2-methylpropanamide (17db)

- Molecular Formula: C₁₀H₁₁BrINO₂

- Molecular Weight : 400.01 g/mol

- Key Differences: Contains iodine at the 3-position of the phenoxy group instead of chlorine.

- Properties :

- Melting Point : 134–136°C (higher than the target compound, likely due to increased halogen size and molecular weight).

- Synthesis Yield : 80% via reaction of O-2-bromo-3-iodophenyl N,N-diethylcarbamate .

- Reactivity : The presence of iodine may facilitate electrophilic aromatic substitution or serve as a handle for further functionalization .

2-(2-Chloro-3-iodophenoxy)-2-methylpropanamide (17dc)

- Molecular Formula: C₁₀H₁₁ClINO₂

- Molecular Weight : 355.56 g/mol

- Key Differences: Substitutes bromine with chlorine at the 2-position of the phenoxy group.

- Properties :

Derivatives with Functional Group Variations

2-[4-Bromo-2-(hydroxymethyl)phenoxy]-N-methylpropanamide

- Molecular Formula: C₁₁H₁₄BrNO₃

- Molecular Weight : 288.14 g/mol

- Key Differences: Incorporates a hydroxymethyl group at the 2-position of the phenoxy ring and a methyl group on the amide nitrogen.

- Properties: The hydroxymethyl group enhances hydrophilicity, making this compound more suitable for aqueous-phase reactions .

Comparative Data Table

Biological Activity

2-(2-Bromo-4-chlorophenoxy)-2-methylpropanamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. Understanding its biological properties is crucial for evaluating its applications in pharmaceuticals and agrochemicals. This article reviews the available literature on the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C₁₃H₁₃BrClNO₂

- Molecular Weight : 316.61 g/mol

The biological activity of this compound is thought to involve several mechanisms:

- Inhibition of Enzymatic Activity : Preliminary studies suggest that the compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes.

- Interaction with Receptors : The compound may interact with various receptors, modulating their activity and influencing physiological responses.

- Antimicrobial Properties : Some research indicates that it may exhibit antimicrobial effects, making it a candidate for further investigation in treating infections.

Antimicrobial Activity

A study investigated the antimicrobial properties of various derivatives of phenoxy compounds, including this compound. It was found to possess significant inhibitory effects against several bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

| P. aeruginosa | 64 µg/mL |

These findings suggest that the compound could be developed as a potential antimicrobial agent.

Cytotoxicity Studies

In vitro cytotoxicity assays were performed using human cancer cell lines to evaluate the safety profile of this compound. The results indicated varying degrees of cytotoxicity:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 20 |

| A549 | 25 |

These values indicate that while the compound exhibits cytotoxic effects, it may require further optimization to enhance selectivity and reduce toxicity to normal cells.

Case Study 1: Antidepressant Activity

A recent study explored the antidepressant-like effects of phenoxy derivatives in animal models. The administration of this compound resulted in significant reductions in depressive-like behavior in mice, as measured by the forced swim test and tail suspension test.

Case Study 2: Anti-inflammatory Effects

Another investigation assessed the anti-inflammatory properties of this compound using lipopolysaccharide (LPS)-induced inflammation in macrophages. The results showed a dose-dependent reduction in pro-inflammatory cytokines (e.g., TNF-α, IL-6), suggesting potential therapeutic applications in inflammatory diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.